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Compound of Interest

Compound Name:
N-(4-fluorophenyl)-3-

hydroxybenzamide

CAS No.: 97480-96-1

Cat. No.: B2362328

Get Quote

Executive Summary
N-(4-fluorophenyl)-3-hydroxybenzamide is a synthetic small molecule belonging to the

benzamide class of Poly(ADP-ribose) Polymerase (PARP) inhibitors. It functions as a

competitive inhibitor at the nicotinamide-binding site of the PARP catalytic domain.

While classic probes like 3-aminobenzamide (3-AB) have low potency (IC50 in

M range), the addition of the N-(4-fluorophenyl) moiety exploits the hydrophobic pocket within
the enzyme's active site, significantly enhancing potency compared to the parent scaffold. This
guide outlines the validation framework to confirm its activity, selectivity, and functional impact
on DNA repair mechanisms.

Part 1: Mechanism of Action & Comparative
Analysis
Biological Mechanism
The molecule mimics Nicotinamide, the byproduct of the PARP reaction.
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Binding: The 3-hydroxybenzamide core forms critical hydrogen bonds with Gly863 and

Ser904 in the PARP-1 active site.

Extension: The 4-fluorophenyl group extends into the hydrophobic sub-pocket, improving

binding affinity via

-stacking and van der Waals interactions.

Inhibition: It prevents the binding of NAD+, thereby blocking the transfer of ADP-ribose units

onto glutamate/aspartate residues of acceptor proteins (histones, repair enzymes).

Consequence: Inhibition leads to "PARP trapping" on DNA and accumulation of double-

strand breaks (DSBs), causing synthetic lethality in homologous recombination-deficient

cells (e.g., BRCA1/2 mutants).

Comparative Performance Matrix
This table compares N-(4-fluorophenyl)-3-hydroxybenzamide against industry standards.

Feature
N-(4-
fluorophenyl)-3-
hydroxybenzamide

3-Aminobenzamide
(Classic Probe)

Olaparib (Clinical
Standard)

Primary Target PARP-1 / PARP-2 PARP-1 (Weak)
PARP-1 / PARP-2 /

PARP-3

Mechanism NAD+ Competitive NAD+ Competitive
NAD+ Competitive +

Trapping

Potency (IC50)
Low

M / High nM (Est.)

~30

M
~5 nM

Solubility
Moderate (DMSO

soluble)
High (Water soluble)

Low (Requires

formulation)

Selectivity
Moderate (Potential

kinases)

Low (Affects other

enzymes)
High

Primary Use
Hit-to-Lead

Optimization / Probe
General Reference

Clinical Therapy /

Control
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Part 2: Validation Workflow (Logic & Causality)
To scientifically validate this compound, you must prove three things: Binding (it hits the target),

Inhibition (it stops the enzyme), and Phenotype (it causes the expected biological result).

Experimental Logic Flow

N-(4-fluorophenyl)-
3-hydroxybenzamide

Step 1: In Silico
Docking (Glide/AutoDock)

 Predict Binding Step 2: Biochemical
Assay (Colorimetric)

 Validate Affinity Step 3: Cellular
Target Engagement

(H2O2 + WB)

 Confirm Permeability Step 4: Functional
Synthetic Lethality

 Prove Mechanism

Click to download full resolution via product page

Caption: Logical progression from computational prediction to phenotypic validation.

Part 3: Detailed Experimental Protocols
Protocol 1: In Vitro PARP Enzymatic Inhibition Assay
Objective: Determine the IC50 of the compound against purified PARP-1 enzyme.

Reagents:

Recombinant Human PARP-1 Enzyme.

Biotinylated NAD+ (Substrate).

Histone-coated 96-well strip plates.

Streptavidin-HRP.

Methodology:

Preparation: Dilute N-(4-fluorophenyl)-3-hydroxybenzamide in DMSO to create a 10-point

concentration curve (e.g., 0.1 nM to 100

M).

Reaction: Add 20 ng/well PARP-1 enzyme into histone-coated wells containing Activated

DNA.
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Inhibition: Add the compound dilutions and incubate for 15 minutes at room temperature

(RT).

Initiation: Add Biotinylated NAD+ cocktail to start the PARylation reaction. Incubate for 60

minutes.

Detection: Wash wells 3x with PBS-T. Add Streptavidin-HRP (1:1000) for 30 mins.

Readout: Add TMB substrate, stop with H2SO4, and read OD at 450 nm.

Analysis: Plot Log[Inhibitor] vs. Response to calculate IC50 using non-linear regression

(GraphPad Prism).

Protocol 2: Cellular Target Engagement (H2O2
Challenge)
Objective: Confirm the compound enters the cell and inhibits PARP activation under oxidative

stress.

Cell Line: HeLa or MDA-MB-436 cells.

Methodology:

Seeding: Seed cells at 2x10^5 cells/well in a 6-well plate.

Pre-treatment: Treat cells with the compound (10

M) or Vehicle (DMSO) for 1 hour. Include Olaparib (1

M) as a positive control.

Induction: Treat cells with 1 mM Hydrogen Peroxide (H2O2) for 10 minutes to induce

massive DNA damage and PARP activation.

Lysis: Immediately wash with ice-cold PBS and lyse in RIPA buffer containing protease

inhibitors (but NO PARP inhibitors in the lysis buffer to prevent post-lysis artifacts, though

some protocols suggest adding them after lysis to freeze state). Correction: To prevent

artificial PARylation during lysis, add a high concentration of a potent PARP inhibitor (e.g., 10
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M Olaparib) to the lysis buffer.

Western Blot: Run SDS-PAGE. Transfer to nitrocellulose.

Antibody: Probe with Anti-PAR antibody (Poly-ADP-ribose binding reagent, MABE1016).

Result: The H2O2-only lane will show a heavy smear (PAR polymers). The Compound +

H2O2 lane should show a significant reduction in this smear, comparable to the Olaparib

control.

Protocol 3: Synthetic Lethality Assay (Clonogenic
Survival)
Objective: Validate the specific mechanism of action (BRCA-dependency).

Methodology:

Cell Pairs: Use isogenic cell lines: VC8 (BRCA2 deficient) and VC8+B2 (BRCA2

complemented).

Seeding: Seed 500 cells/well in 6-well plates.

Treatment: Treat cells with increasing concentrations of N-(4-fluorophenyl)-3-
hydroxybenzamide (0, 1, 10, 50, 100

M) for 24 hours, then replace with fresh media.

Growth: Allow colonies to form for 10-14 days.

Staining: Fix with methanol/acetic acid and stain with Crystal Violet.

Validation: The compound should kill VC8 cells at significantly lower concentrations than

VC8+B2 cells (shift in survival curve), demonstrating synthetic lethality.

Part 4: Signaling Pathway Visualization
The following diagram illustrates where the compound intervenes in the DNA damage response

pathway.
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Caption: Mechanism of PARP inhibition leading to repair failure or synthetic lethality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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